![molecular formula C19H19NO5 B2858735 4-(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamido)benzoic acid CAS No. 889305-90-2](/img/structure/B2858735.png)
4-(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamido)benzoic acid
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Overview
Description
“4-(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxamido)benzoic acid” is an organic compound . It is a heterocyclic compound containing a carboxylic acid group (-COOH). The molecular structure includes a furan ring and a benzene ring, where one carbon atom is replaced by an oxygen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid derivatives was designed and synthesized by a new one-step pathway . Another synthesis method involves several steps, including reaction with chloroacetic acid, reaction with sodium hydroxide, reaction with sulfuryl chloride, and desulfurization with hydrogen under light or metal catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the compound “3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid” has the empirical formula C12H15NO3 and a molecular weight of 221.25 . Another compound, “4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid”, has a molecular weight of 298.34 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, heating 1-(2-pyridyl)-3,6,6-trimethyl- and 1-phenyl-6,6-dimethyl-4-hydroxyimino-4,5,6,7-tetrahydroindazoles in polyphosphoric acid gives 1-phenyl-5,6-dimethyl- and 1-(2-pyridyl)-3,5,6-trimethyl-4-aminoindazole respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the compound “4-OXO-4,5,6,7-TETRAHYDROBENZO[B]FURAN-3-CARBOXYLIC ACID” has a molecular weight of 180.16, a predicted density of 1.406±0.06 g/cm3, a melting point of 140 °C, and a predicted boiling point of 383.5±42.0 °C .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-10-15-13(21)8-19(2,3)9-14(15)25-16(10)17(22)20-12-6-4-11(5-7-12)18(23)24/h4-7H,8-9H2,1-3H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYRPGWEIISROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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